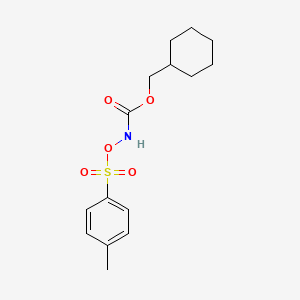
(R)-2-methyl-N-(2-(trifluoromethyl)benzylidene)propane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-methyl-N-[(1E)-[2-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide is a chiral sulfinamide compound It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-methyl-N-[(1E)-[2-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 2-(trifluoromethyl)benzaldehyde and ®-2-methylpropane-2-sulfinamide.
Condensation Reaction: The key step in the synthesis is the condensation reaction between 2-(trifluoromethyl)benzaldehyde and ®-2-methylpropane-2-sulfinamide. This reaction is typically carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like tetrahydrofuran or dimethylformamide. The reaction is conducted at room temperature or slightly elevated temperatures to facilitate the formation of the imine linkage.
Purification: The resulting product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired ®-2-methyl-N-[(1E)-[2-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic route with optimization for yield and purity. This includes the use of larger reaction vessels, continuous flow reactors, and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-2-methyl-N-[(1E)-[2-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to the corresponding sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine linkage can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethyl sulfoxide, and acetonitrile.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
®-2-methyl-N-[(1E)-[2-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Industry: The compound is used in the synthesis of agrochemicals and materials with enhanced stability and lipophilicity.
Mechanism of Action
The mechanism of action of ®-2-methyl-N-[(1E)-[2-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic pockets in proteins and enzymes. The sulfinamide group can form hydrogen bonds and other non-covalent interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- ®-2-methyl-N-[(1E)-[2-(trifluoromethyl)phenyl]methylidene]propane-2-sulfonamide
- ®-2-methyl-N-[(1E)-[2-(trifluoromethyl)phenyl]methylidene]propane-2-thioamide
- ®-2-methyl-N-[(1E)-[2-(trifluoromethyl)phenyl]methylidene]propane-2-amine
Uniqueness
The uniqueness of ®-2-methyl-N-[(1E)-[2-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide lies in its combination of a chiral sulfinamide group and a trifluoromethyl-substituted phenyl ring. This combination imparts distinct chemical properties, such as enhanced stability, lipophilicity, and the ability to participate in a wide range of chemical reactions. These features make it a valuable compound in asymmetric synthesis and pharmaceutical research.
Properties
Molecular Formula |
C12H14F3NOS |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
(NE)-2-methyl-N-[[2-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide |
InChI |
InChI=1S/C12H14F3NOS/c1-11(2,3)18(17)16-8-9-6-4-5-7-10(9)12(13,14)15/h4-8H,1-3H3/b16-8+ |
InChI Key |
XYLYYAUYEZIYDC-LZYBPNLTSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)/N=C/C1=CC=CC=C1C(F)(F)F |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol; phosphono dihydrogen phosphate](/img/structure/B12333385.png)

![2-(4-chloro-2-methylphenoxy)-N-[(1-hydroxy-3-oxo-3a,4,5,6,7,7a-hexahydroinden-2-yl)imino]acetamide](/img/structure/B12333398.png)
![(2Z)-3-[(2,4-difluorophenyl)amino]-3-hydroxy-2-[(Z)-3-methoxybenzoyl]prop-2-enenitrile](/img/structure/B12333401.png)
![1,2-Dihydro-2-[(5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl]-5-(1H-pyrrol-2-yl)-3H-pyrrol-3-one](/img/structure/B12333412.png)
![[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid](/img/structure/B12333413.png)
![(2E)-2-[(Z)-2-[1-(4-fluorophenyl)ethylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B12333419.png)
![7-Bromo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepine](/img/structure/B12333434.png)

![Carbamic acid,[(1S)-3-diazo-2-oxo-1-[(phenylmethoxy)methyl]propyl]-, 1,1-dimethylethyl ester(9CI)](/img/structure/B12333438.png)




